PF-3845 is a potent and selective inhibitor of fatty acid amide hydrolase, commonly abbreviated as FAAH. This compound is known for its irreversible binding to the FAAH enzyme, specifically targeting the serine residue at position 241 in the active site. The inhibition of FAAH leads to elevated levels of endocannabinoids, particularly anandamide, in both the brain and plasma, which can have significant implications for pain modulation and other physiological processes .
PF-3845 primarily functions through its interaction with the FAAH enzyme. By covalently binding to Ser241, it prevents the breakdown of fatty acid amides, thereby increasing their availability in the body. The compound exhibits high selectivity for FAAH over other serine hydrolases, which has been confirmed through activity-based proteomics . The chemical structure of PF-3845 allows it to effectively inhibit FAAH without significant off-target effects, making it a valuable tool in pharmacological research.
The biological activity of PF-3845 has been extensively studied, particularly in models of inflammatory pain. Research indicates that PF-3845 significantly reduces nociceptive responses in both acute and chronic pain models. Its anti-allodynic effects are mediated through cannabinoid receptor activation, highlighting its role in the endocannabinoid system . In animal studies, PF-3845 has shown promise in reversing tactile allodynia induced by lipopolysaccharide treatment in mice, indicating its potential therapeutic applications in pain management .
The synthesis of PF-3845 involves several key steps that ensure its purity and efficacy as a FAAH inhibitor. While specific synthetic routes may vary, common methods include:
Detailed synthetic procedures can be found in various chemical literature focusing on drug discovery and development .
PF-3845 has several applications primarily within pharmacological research:
Interaction studies involving PF-3845 have focused on its pharmacodynamics and pharmacokinetics. Notably:
Several compounds exhibit similar mechanisms of action as PF-3845 but differ in selectivity and potency. Here are some notable examples:
Compound Name | Mechanism | Selectivity | Potency (Ki) |
---|---|---|---|
URB597 | FAAH Inhibitor | Moderate | 0.03 μM |
OL-135 | FAAH Inhibitor | Moderate | 0.05 μM |
JZL184 | Monoacylglycerol lipase inhibitor | Low selectivity | 0.09 μM |
SAR629 | FAAH Inhibitor | High | 0.02 μM |
PF-3845 stands out due to its high selectivity for FAAH over other enzymes and its irreversible binding nature, which leads to prolonged effects compared to reversible inhibitors like URB597 and OL-135 .
PF-3845 possesses a molecular formula of C₂₄H₂₃F₃N₄O₂ with a molecular weight of 456.46 g/mol [1] [2] [5] [6] [7]. The compound is assigned CAS number 1196109-52-0 and appears as a white solid with high purity (>98% by HPLC) [1] [2] [4]. The molecule is achiral with no defined stereocenters, E/Z centers, or optical activity, carrying a neutral charge [5] [7].
The molecular structure of PF-3845 can be described as a biaryl ether piperidine derivative containing multiple heterocyclic rings [1] [8] [9]. The compound features a central piperidine ring connected to a carboxamide group, which links to a 3-pyridinyl moiety. The piperidine ring is also substituted with a benzyl group containing a phenyl ring connected via an ether linkage to a 5-(trifluoromethyl)-2-pyridinyl group [1] [2] [3].
The SMILES representation of PF-3845 is FC(F)(F)C1=CN=C(OC2=CC(CC3CCN(CC3)C(=O)NC4=CC=CN=C4)=CC=C2)C=C1, with the InChI Key NBOJHRYUGLRASX-UHFFFAOYSA-N [5] [6] [7] [4].
The trifluoromethyl group represents a critical structural element positioned at the 4-position of the 2-pyridinyl ring [10] [8] [11]. This positioning provides approximately 20-fold improvement in potency compared to smaller substituents such as methyl or fluoro groups [8]. The trifluoromethyl group enables optimal van der Waals interactions within the hydrophobic acyl chain-binding pocket of the target enzyme [8] [11].
The piperidine ring system is preferred over piperazine alternatives due to the avoidance of unfavorable electrostatic interactions within the hydrophobic binding environment [8]. The central phenyl ring maintains essential π-interactions with target residues, and replacement with pyridyl groups significantly reduces activity [8].
PF-3845 functions as a highly selective and irreversible inhibitor of fatty acid amide hydrolase (FAAH) [1] [8] [12] [13] [14]. The compound exhibits exceptional selectivity for FAAH with a Ki value of 0.23 μM and IC₅₀ values ranging from 7-9 nM [1] [8] [9] [13] [3]. Importantly, PF-3845 displays no activity against FAAH-2, with IC₅₀ values exceeding 10 μM [13] [3] [4].
The binding mechanism involves covalent, irreversible inhibition through carbamylation of the serine nucleophile at position 241 (Ser241) in the FAAH active site [1] [8] [12] [13] [14]. This covalent modification results in permanent inactivation of the enzyme, contributing to the compound's extended duration of action exceeding 24 hours [1] [8] [15].
Crystal structure analysis of PF-3845 in complex with human/rat FAAH has been determined at 2.8 Å resolution [8] [14]. The structure reveals that PF-3845 adopts a binding mode where the 3-aminopyridine leaving group is not observed, but the remaining piperidine portion occupies the acyl chain-binding pocket [8].
The compound forms a strong aromatic C-H...π interaction between the phenyl ring and Phe192 [8]. The biaryl ether piperidine moiety binds in a fashion that resembles the arachidonyl chain of the original methyl arachidonyl phosphonate (MAP) when bound to FAAH [8].
The binding of PF-3845 involves multiple specific interactions across different binding pockets of FAAH [10] [8] [16] [11]. In the amino acid pocket, the 4-trifluoromethyl-2-pyridinyl group and phenyl ring insert deeply, forming strong π-π stacking interactions with Phe255 and Phe257 residues [10] [16] [11]. A hydrogen bond forms between the amide group of the trifluoromethylpyridinyl moiety and the main chain oxygen of Gly218 [10] [16] [11].
The oxygen linker forms two additional hydrogen bonds with the side chain of Glu217 and the main chain of Phe306 [10] [16] [11]. In the ATP pocket, the 3-aminopyridine and piperidine groups insert completely, with the carbonyl group forming a hydrogen bond with the main chain amide of Gly309 [10] [16] [11].
A notable feature of the binding interaction is the presence of a sulfate ion (SO₄²⁻) that bridges the interaction between the amide linker of PF-3845 and Arg201/Arg312 of FAAH [10] [16] [11]. This sulfate ion stabilizes Arg312, which forms a π-cation interaction with the 3-aminopyridine moiety [10] [16] [11].
PF-3845 demonstrates exceptional selectivity for FAAH relative to other serine hydrolases [8] [17]. Competitive activity-based protein profiling using fluorophosphonate probes shows that PF-3845 completely inhibits FAAH in human and mouse membrane proteomes without affecting other serine hydrolases, even at concentrations up to 100 μM [8] [17].
This selectivity profile contrasts with other FAAH inhibitors such as URB597, which shows multiple off-targets among serine hydrolases [8] [17]. The exquisite selectivity of PF-3845 makes it an valuable pharmacological tool for investigating endocannabinoid system function [8] [14].
Structure-activity relationship studies have revealed critical features that contribute to PF-3845's potency and selectivity [8] [17]. The positioning of the trifluoromethyl group at the 4-position of the 2-pyridinyl ring provides optimal van der Waals contacts within the acyl chain-binding pocket [8]. Moving this group to the 3- or 6-position introduces steric clashes and reduces potency [8].
The piperidine ring system is essential for maintaining activity, as piperazine alternatives create unfavorable electrostatic interactions within the hydrophobic binding environment [8]. The central phenyl ring cannot be replaced with pyridyl groups without substantial loss of activity, likely due to disruption of critical π-interactions with Phe192 [8].
The carbamate group represents the pharmacophore responsible for covalent enzyme inactivation [8] [17]. This functionality enables the compound to carbamylate the catalytic serine nucleophile, resulting in irreversible inhibition [8] [12] [13] [14]. The 3-aminopyridine serves as an effective leaving group that facilitates the covalent modification process [8].
PF-3845's unique binding mode involves occupying both the amino acid pocket and the ATP pocket of FAAH [10] [8] [16] [11]. This dual pocket binding contributes to the compound's high selectivity and potency. The trifluoromethyl-pyridinylphenyl group occupies the phenylalanine pocket, while the piperidine-carbamate moiety binds in the ATP pocket [10] [16] [11].
PF-3845 demonstrates favorable solubility characteristics for research applications [2] [4]. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM (91 mg/mL) and in ethanol at 50 mM (22.82 mg/mL) [4]. The compound is insoluble in water, consistent with its lipophilic nature [2] [4].
Storage stability is maintained at -20°C for the solid powder form, with DMSO solutions stable for six months under these conditions [2]. The compound appears as a white solid with purity exceeding 98% by HPLC analysis [1] [2] [4].
PF-3845 exhibits excellent oral bioavailability exceeding 80% and demonstrates effective blood-brain barrier penetration [1] [8] [18]. The compound shows a prolonged duration of action, maintaining FAAH inhibition for up to 24 hours following administration [1] [8] [15]. These pharmacokinetic properties make PF-3845 suitable for in vivo studies investigating endocannabinoid system function.
Compared to other FAAH inhibitors, PF-3845 demonstrates superior selectivity profiles [8] [17]. While compounds like URB597 show multiple off-targets among serine hydrolases, PF-3845 maintains exclusive selectivity for FAAH even at high concentrations [8] [17]. This selectivity advantage makes PF-3845 a preferred tool compound for mechanistic studies.
The biaryl ether piperidine scaffold of PF-3845 represents a distinct structural class among FAAH inhibitors [8] [9]. This structural framework enables the compound to achieve dual pocket binding, occupying both the amino acid and ATP binding sites simultaneously [10] [8] [16] [11]. This binding mode differs from other inhibitors that typically occupy single binding pockets.
PF-3845 serves as a valuable pharmacological tool for in vivo characterization of the endocannabinoid system [8] [14]. The compound's high selectivity, extended duration of action, and excellent pharmacokinetic properties make it suitable for studying FAAH function in various biological contexts [8] [19] [14].
The irreversible nature of PF-3845's inhibition provides advantages for mechanistic studies, as it enables persistent enzyme inactivation [8] [12] [13] [14]. The compound has been utilized to investigate the role of FAAH in pain perception, inflammation, and neurological function [20] [15] [21] [19].